molecular formula C6H9N3O B1491732 6-(aminomethyl)-2-methylpyridazin-3(2H)-one CAS No. 1484077-91-9

6-(aminomethyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1491732
CAS No.: 1484077-91-9
M. Wt: 139.16 g/mol
InChI Key: WUQXLIJTTFGZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(aminomethyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Chemical Reactivity

  • Tautomerism and Reactions : One study discusses the tautomerism in 6-arylpyridazin-3(2H)-thiones, highlighting reactions with formaldehyde and sec-amines to give N-2-aminomethyl derivatives, showcasing the compound's role in chemical synthesis and understanding of tautomerism in such structures (Shams et al., 1986).

Synthesis and Structural Analysis

  • Synthesis of Substituted Derivatives : Studies have shown methods for synthesizing substituted derivatives of related compounds, which could be significant for developing new materials or pharmaceuticals. For example, the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from related pyridazine compounds illustrates the versatility of these molecules in organic synthesis (Balogh et al., 2009).

Biological Activities and Applications

  • Antiradical Activity : The synthesis and evaluation of 3-(arylmethyl) aminopyridine-2(1H)-ones and related structures have demonstrated antiradical activity, indicating potential applications in developing antioxidant agents or studying oxidative stress-related diseases (Kulakov et al., 2018).
  • Biological Activity Testing : A study on the synthesis and brine shrimp lethality test of benzoxazine and aminomethyl derivatives of eugenol, including structures similar to the compound , suggests potential for bioactivity screening and pharmaceutical applications (Rudyanto et al., 2014).

Chemical Properties and Catalysis

  • Chemoselective Cyanation : Research has demonstrated that 2-cyanopyridazin-3(2H)-ones, closely related to the compound of interest, act as effective and selective electrophilic cyanating agents, highlighting their utility in chemical synthesis for introducing cyanide groups into various molecules (Kim et al., 2005).

Properties

IUPAC Name

6-(aminomethyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-6(10)3-2-5(4-7)8-9/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXLIJTTFGZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(aminomethyl)-2-methylpyridazin-3(2H)-one
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6-(aminomethyl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.